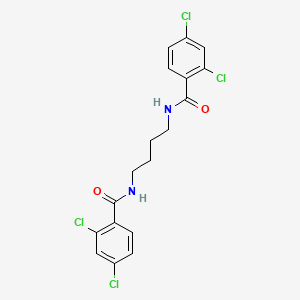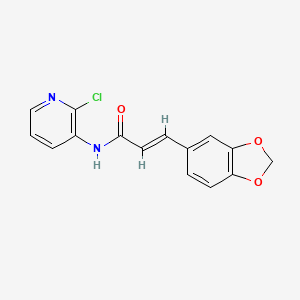![molecular formula C20H10F4N4O2S B10929777 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B10929777.png)
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound It features a combination of fluorophenyl, oxadiazole, furyl, trifluoromethyl, and thienopyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions. The process begins with the preparation of the key intermediates, such as 4-fluorophenyl-1,2,4-oxadiazole and 2-furyl-6-(trifluoromethyl)thieno[2,3-b]pyridine. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can undergo substitution reactions, particularly on the fluorophenyl and furyl rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are structurally similar and exhibit similar chemical properties.
Thienopyridine Derivatives: These compounds share the thienopyridine core and may have similar biological activities.
Fluorophenyl Compounds: Compounds with fluorophenyl groups are often studied for their unique electronic properties and potential biological activities.
Uniqueness
What sets 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furyl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine apart is its combination of multiple functional groups, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole and thienopyridine moieties contribute to its potential bioactivity.
Eigenschaften
Molekularformel |
C20H10F4N4O2S |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C20H10F4N4O2S/c21-10-5-3-9(4-6-10)17-27-18(30-28-17)16-15(25)14-11(12-2-1-7-29-12)8-13(20(22,23)24)26-19(14)31-16/h1-8H,25H2 |
InChI-Schlüssel |
NHMXPPQCVYGMKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CC(=NC3=C2C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)F)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10929696.png)
![1-butyl-6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929700.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929707.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10929721.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B10929726.png)
![(2Z)-2-{[2-(difluoromethoxy)-4-methylphenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B10929728.png)

![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10929746.png)
![6-(1-Adamantyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B10929749.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929769.png)
![4-bromo-3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10929773.png)

![3-[(4-methoxyphenoxy)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B10929784.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929790.png)
